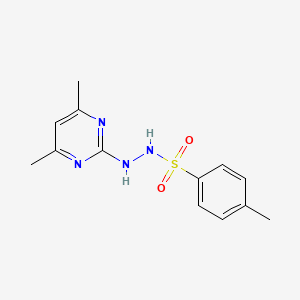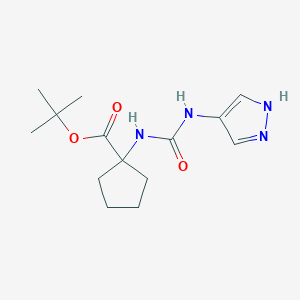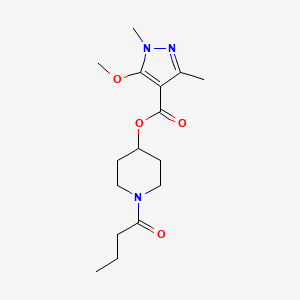
N'-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonohydrazide, also known as DMPSH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPSH is a sulfonohydrazide derivative that has been synthesized and studied extensively for its biological activities.
作用機序
The mechanism of action of N'-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has been shown to reduce the levels of oxidative stress and inflammation, which are implicated in the development of these neurodegenerative diseases.
実験室実験の利点と制限
N'-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonohydrazide has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. This compound can be easily synthesized in large quantities, making it a cost-effective compound for lab experiments. This compound has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with.
One limitation of this compound is its poor solubility in water, which can limit its applications in aqueous systems. This compound is also sensitive to light and air, and therefore, it should be stored in a dark and dry place to prevent degradation.
将来の方向性
N'-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonohydrazide has shown promising applications in various fields, and there are several future directions for its research. In medicinal chemistry, this compound can be further optimized for its anticancer and antimicrobial activities. This compound can also be investigated for its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases.
In materials science, this compound can be used as a building block for the synthesis of new MOFs with improved properties. This compound can also be used as a precursor for the synthesis of new polymers with potential applications in energy storage and conversion.
In environmental science, this compound can be further investigated for its potential applications in the removal of heavy metals from wastewater. This compound can also be studied for its potential applications in the removal of other pollutants such as dyes and pharmaceuticals from wastewater.
Conclusion:
This compound is a sulfonohydrazide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biological activities, and it has shown promising applications in medicinal chemistry, materials science, and environmental science. This compound has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. This compound has several future directions for its research, and it is expected to play an important role in the development of new drugs, materials, and environmental technologies.
合成法
The synthesis of N'-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonohydrazide involves the reaction of 4-methylbenzenesulfonyl chloride with 4,6-dimethylpyrimidine-2-amine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield this compound. The synthesis of this compound is a straightforward process, and the compound can be obtained in good yields with high purity.
科学的研究の応用
N'-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antitubercular activities. This compound has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown promising applications in gas storage, catalysis, and drug delivery. This compound has also been used as a precursor for the synthesis of sulfonamide-based polymers, which have shown potential applications in the field of proton exchange membranes.
In environmental science, this compound has been studied for its potential applications in the removal of heavy metals from wastewater. This compound has been shown to have high affinity towards heavy metals such as lead, cadmium, and mercury, making it a promising candidate for the development of efficient wastewater treatment systems.
特性
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-9-4-6-12(7-5-9)20(18,19)17-16-13-14-10(2)8-11(3)15-13/h4-8,17H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCHZZBPADWJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)
![5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid](/img/structure/B7681915.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)
![N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide](/img/structure/B7681926.png)
![N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B7681934.png)

![N-[2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-4-propan-2-ylbenzamide](/img/structure/B7681951.png)
![5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole](/img/structure/B7681974.png)


![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol](/img/structure/B7681997.png)
![2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B7682002.png)